Diethyl [1-(4-chlorophenyl)propyl]propanedioate
Description
Properties
CAS No. |
102733-43-7 |
|---|---|
Molecular Formula |
C16H21ClO4 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
diethyl 2-[1-(4-chlorophenyl)propyl]propanedioate |
InChI |
InChI=1S/C16H21ClO4/c1-4-13(11-7-9-12(17)10-8-11)14(15(18)20-5-2)16(19)21-6-3/h7-10,13-14H,4-6H2,1-3H3 |
InChI Key |
XLSYJYUYYWTEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl [1-(4-chlorophenyl)propyl]propanedioate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article synthesizes available research findings, including pharmacological evaluations, structure-activity relationships, and case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by the presence of a 4-chlorophenyl group attached to a propyl chain, which is further linked to two ethyl ester groups through a propanedioate moiety. The synthesis typically involves the reaction of malonic acid derivatives with appropriate alkyl halides under basic conditions.
Pharmacological Evaluation
Recent studies have focused on the compound's pharmacological properties, particularly its inhibitory effects on various enzymes and receptors. The following table summarizes key findings related to its biological activity:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chlorine at the para position on the phenyl ring significantly enhances the inhibitory potency against certain targets. For instance, compounds with halogen substituents have shown improved enzyme inhibition compared to their non-substituted counterparts.
Case Studies
- Anticancer Activity : A study highlighted the compound's potential as a c-Met inhibitor, showcasing its efficacy in reducing tumor cell proliferation in vitro. The compound demonstrated significant selectivity against cancer cells over normal cells, suggesting a favorable therapeutic window for anticancer applications .
- Neuroprotective Effects : In models of neurodegenerative diseases, this compound exhibited promising results in inhibiting AChE, which is crucial for maintaining acetylcholine levels in synaptic clefts. This mechanism may contribute to its neuroprotective effects and potential use in treating Alzheimer's disease .
- Antimicrobial Studies : The compound has also been evaluated for antimicrobial properties against various pathogens. It showed notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structure of Diethyl [1-(4-chlorophenyl)propyl]propanedioate, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and ester carbonyl signals (δ 165–175 ppm). The propyl chain and ethoxy groups will show characteristic splitting patterns .
- Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm) and C-Cl absorption (~750 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (CHClO) and fragmentation patterns, such as loss of ethoxy groups (-CHO) .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 4-chlorophenylpropyl bromide with diethyl malonate in the presence of a base (e.g., NaH) to form the alkylated product. Monitor reaction progress via TLC .
- Cross-Coupling Reactions : Use palladium-catalyzed protocols (e.g., Suzuki-Miyaura) to attach the 4-chlorophenyl group to the propanedioate backbone. Optimize solvent (e.g., acetonitrile) and temperature (60–80°C) to improve yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for this compound?
- Methodological Answer :
- Systematic Literature Review : Use search terms like "Propanedioic acid, diethyl ester" and "CAS 108-59-8" in environmental databases (e.g., Web of Science) to collate studies. Filter results by parameters such as pH, temperature, and soil type to identify variables affecting degradation rates .
- Experimental Replication : Conduct controlled hydrolysis studies under standardized OECD guidelines (e.g., OECD 111) to measure half-life in aquatic systems. Compare results with conflicting reports to isolate methodological differences .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in aquatic organisms?
- Methodological Answer :
- Model Organisms : Use species like Daphnia magna or zebrafish (Danio rerio) due to their sensitivity to esters and relevance in ecotoxicology. Expose organisms to -labeled compound to track metabolite formation via autoradiography .
- Analytical Workflow : Employ LC-MS/MS for metabolite identification. Compare fragmentation patterns with synthetic standards (e.g., oxidized or hydrolyzed derivatives) .
Q. How can computational modeling predict the reactivity of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester and C-Cl bonds to predict hydrolysis or photodegradation pathways. Validate with experimental kinetic data .
- QSAR Models : Use descriptors like logP and molecular polarizability to estimate environmental partitioning (e.g., soil adsorption coefficients, K) .
Q. What strategies mitigate interference from impurities during HPLC quantification of this compound?
- Methodological Answer :
- Column Optimization : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Adjust pH to 3.0 (with 0.1% formic acid) to enhance peak separation .
- Sample Pretreatment : Apply solid-phase extraction (SPE) with C18 cartridges to remove hydrophobic impurities. Validate recovery rates (>95%) using spiked samples .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported toxicity values (e.g., LC) for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ToxLine and ECOTOX databases using standardized effect metrics (e.g., normalized LC values). Apply statistical tests (e.g., ANOVA) to identify outliers due to species-specific sensitivities .
- Dose-Response Curves : Re-evaluate legacy data using nonlinear regression models (e.g., probit analysis) to account for variability in experimental designs .
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR to track ester carbonyl disappearance during derivatization (e.g., saponification). Maintain inert atmospheres (N) to prevent oxidation .
- Crystallization Control : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to obtain phase-pure derivatives. Verify purity via melting point and XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
